molecular formula C11H15O3P B6339776 Dimethyl (4-styrylmethyl)phosphonate CAS No. 266356-24-5

Dimethyl (4-styrylmethyl)phosphonate

Cat. No.: B6339776
CAS No.: 266356-24-5
M. Wt: 226.21 g/mol
InChI Key: MKVHRFWMQZPKBW-UHFFFAOYSA-N
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Description

Dimethyl (4-styrylmethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a styrylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (4-styrylmethyl)phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide. For instance, the reaction between trimethyl phosphite and a halomethane, such as iodomethane, under controlled conditions can yield the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions has been reported to be efficient for the synthesis of phosphonate diesters .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-styrylmethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (4-styrylmethyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl (4-styrylmethyl)phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The compound can also participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (4-styrylmethyl)phosphonate is unique due to its styrylmethyl moiety, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature allows for specific interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O3P/c1-4-10-5-7-11(8-6-10)9-15(12,13-2)14-3/h4-8H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVHRFWMQZPKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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